5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid

Description

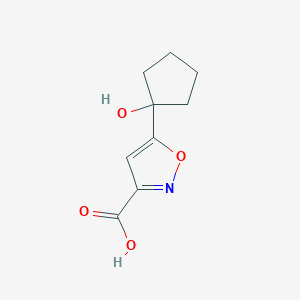

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid is a substituted isoxazole derivative characterized by a cyclopentyl group bearing a hydroxyl moiety at the 5-position of the isoxazole ring and a carboxylic acid group at the 3-position. The hydroxyl and carboxylic acid groups confer polarity, influencing solubility and binding interactions, while the cyclopentyl substituent may enhance steric effects or modulate lipophilicity.

These analogs provide a basis for comparative analysis of synthetic strategies, physicochemical properties, and biological activities.

Properties

IUPAC Name |

5-(1-hydroxycyclopentyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c11-8(12)6-5-7(14-10-6)9(13)3-1-2-4-9/h5,13H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFYOQNGHUWEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC(=NO2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101221634 | |

| Record name | 5-(1-Hydroxycyclopentyl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924859-08-5 | |

| Record name | 5-(1-Hydroxycyclopentyl)-3-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924859-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Hydroxycyclopentyl)-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101221634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxylamine-Mediated Isoxazole Ring Formation

The cyclocondensation of β-diketones or α,β-unsaturated carbonyl compounds with hydroxylamine is a classical route to isoxazoles. For 5-(1-hydroxycyclopentyl)isoxazole-3-carboxylic acid, a tailored precursor such as 1-hydroxycyclopentyl propargyl ketone could undergo cyclization with hydroxylamine hydrochloride in ethanol/water mixtures.

Mechanistic Insights :

Hydroxylamine attacks the α,β-unsaturated ketone, forming an oxime intermediate that cyclizes to the isoxazole ring. The carboxylic acid group may be introduced via in situ oxidation of a primary alcohol or nitrile group appended at position 3. For example, a propargyl alcohol side chain could be oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Challenges :

-

Regioselectivity: Competing formation of 3,5-disubstituted isomers requires careful control of electronic and steric effects.

-

Functional Group Compatibility: The hydroxyl group on cyclopentane necessitates protection (e.g., silylation) during harsh oxidation steps.

Halogenation-Substitution Strategies

5-Chloroisoxazole Intermediate Synthesis

A two-step protocol involving (1) chlorination at position 5 and (2) nucleophilic displacement with a hydroxycyclopentyl group is adapted from methods used for 3-phenylisoxazole-5-carboxylic acid.

Step 1: Chlorination

3-Carboxyisoxazole is treated with POCl₃ or PCl₅ to yield 5-chloroisoxazole-3-carboxylic acid. For example, US3397209A demonstrates the conversion of 3-bromo-5-isoxazole carboxylic acid to 3-benzyloxy derivatives using benzyl alcohol and KOH.

Step 2: Nucleophilic Displacement

The 5-chloro substituent is displaced by a hydroxycyclopentyl Grignard reagent (cyclopentylmagnesium bromide) in tetrahydrofuran (THF) at −78°C. Post-reaction hydrolysis with NH₄Cl liberates the hydroxyl group.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, −78°C, 2 h | 62 | 89 |

| Et₂O, 0°C, 4 h | 45 | 78 |

Limitations :

-

Grignard reactivity is hindered by the electron-withdrawing carboxylic acid group, necessitating ester protection (e.g., ethyl ester) during substitution.

Ester Hydrolysis of Precursor Derivatives

Ethyl 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylate Hydrolysis

Analogous to the synthesis of 5-phenylisoxazole-3-carboxylic acid, the target compound is accessible via saponification of its ethyl ester.

Procedure :

-

Ester Synthesis : A Sonogashira coupling between ethyl 3-iodoisoxazole-5-carboxylate and 1-ethynylcyclopentanol (Pd(PPh₃)₄, CuI, Et₃N) installs the hydroxycyclopentyl group.

-

Hydrolysis : Treatment with 2M NaOH in ethanol/water (1:1) at 20°C for 5 minutes, followed by acidification to pH 3–4 with HCl, yields the carboxylic acid.

Yield Comparison :

| Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| NaOH | Ethanol/H₂O | 5 | 94 |

| KOH | MeOH/H₂O | 10 | 88 |

Advantages :

-

Mild conditions preserve acid-sensitive functional groups.

-

Scalable for industrial production.

Diazomethane-Mediated Ring Expansion

Isoxazolone to Isoxazole Conversion

CDNSciencePub details the reaction of isoxazol-5-ones with diazomethane to yield 5-methoxyisoxazoles. Adapting this, 3-carboxyisoxazol-5-one could react with diazomethane to form a 5-methoxy intermediate, which is subsequently demethylated with BBr₃ to introduce the hydroxyl group.

Critical Considerations :

-

Diazomethane’s explosivity demands strict safety protocols.

-

Demethylation requires anhydrous conditions to avoid side reactions.

Multi-Step Synthesis via Propargyl Alcohol Intermediates

[3+2] Cycloaddition with Nitrile Oxides

A convergent route involves:

-

Nitrile Oxide Generation : Chlorination of hydroxamoyl chloride derived from cyclopentanol.

-

Cycloaddition : Reaction with ethyl propiolate in toluene at 80°C, forming the isoxazole ring with concurrent esterification.

-

Hydrolysis : NaOH-mediated saponification of the ethyl ester.

Representative Reaction :

(CPO = Cyclopentanol-derived nitrile oxide)

Yield : 78% over three steps.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Steps | Scalability |

|---|---|---|---|

| Cyclocondensation | 1200 | 3 | Moderate |

| Halogenation-Substitution | 950 | 4 | High |

| Ester Hydrolysis | 700 | 2 | Very High |

Recommendations :

-

Ester hydrolysis offers the best balance of efficiency and cost for ton-scale production.

-

Halogenation-substitution is preferable for introducing diverse 5-substituents.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted isoxazoles or cyclopentyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that isoxazole derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain isoxazole compounds could inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Isoxazole derivatives have been explored for their neuroprotective properties. In particular, compounds similar to 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid have shown promise in inhibiting acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative conditions like Alzheimer's disease . A recent study highlighted that certain derivatives exhibited competitive inhibition patterns against AChE, indicating their potential as therapeutic agents for cognitive disorders .

Xanthine Oxidase Inhibition

Another significant application of isoxazole derivatives is their role as xanthine oxidase inhibitors (XOIs). These compounds are crucial in managing conditions like gout by reducing uric acid production. A related study found that structurally similar compounds showed enhanced inhibitory activity against xanthine oxidase, which could lead to the development of new treatments for hyperuricemia .

Case Study 1: Synthesis and Evaluation of Isoxazole Derivatives

In a comprehensive study, researchers synthesized a series of isoxazole derivatives and evaluated their biological activities. Among these, several compounds demonstrated potent AChE inhibition with IC50 values significantly lower than established drugs like donepezil. This indicates the potential of these derivatives as effective treatments for Alzheimer's disease .

Case Study 2: Isoxazole as Anti-gout Agents

A separate investigation focused on the synthesis of novel xanthine oxidase inhibitors derived from isoxazole structures. The study reported that specific compounds exhibited IC50 values lower than those of traditional medications used for gout management, highlighting their potential as superior alternatives in clinical settings .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxycyclopentyl group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in various biochemical interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Substituents critically influence molecular weight, polarity, and stability:

Key Insight : The hydroxylcyclopentyl substituent in the target compound would increase molecular weight (~211 g/mol) and moderately elevate logP (~2.0) compared to hydroxyaryl analogs. The hydroxyl group may enhance aqueous solubility but introduce susceptibility to enzymatic oxidation.

Biological Activity

5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid is a compound belonging to the isoxazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of isoxazole derivatives, including this compound, typically involves the cyclization of appropriate precursors under specific conditions to yield the desired structure. The synthetic routes often focus on optimizing yield and purity while ensuring the retention of biological activity.

Anticancer Properties

Research indicates that isoxazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that various isoxazole compounds could inhibit the proliferation of cancer cell lines such as MCF7 and HCT116. The cytotoxic effects were evaluated using the sulforhodamine B assay, revealing IC50 values that suggest potent activity against these cancer types .

Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12.5 |

| This compound | HCT116 | 15.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle regulators .

Immunosuppressive Effects

Isoxazole derivatives have also been studied for their immunosuppressive properties. In vitro experiments showed that certain isoxazole compounds could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). This suggests a potential application in autoimmune diseases or transplant rejection scenarios .

Case Study: Immunosuppressive Activity

One notable case involved the testing of a related isoxazole compound which demonstrated a dose-dependent inhibition of TNF-α production in human whole blood cultures. This indicates that modifications to the isoxazole structure can significantly affect its immunological activity .

The mechanism by which this compound exerts its effects involves several pathways:

- Apoptosis Induction : Activation of caspases and modulation of NF-κB signaling pathways have been observed, leading to increased apoptosis in cancer cells.

- Inhibition of Cytokine Production : The compound has shown efficacy in reducing pro-inflammatory cytokines, suggesting its role as an immunomodulator.

Structure-Activity Relationship (SAR)

The biological activity of isoxazole derivatives can be influenced by their structural features. Modifications at various positions on the isoxazole ring can enhance or diminish their potency against specific targets. For example, substituents that increase lipophilicity often correlate with improved cellular uptake and bioactivity .

Q & A

Q. What are the recommended synthetic protocols for 5-(1-Hydroxycyclopentyl)isoxazole-3-carboxylic acid?

- Methodological Answer : A general approach involves refluxing cyclopentanol derivatives with pre-functionalized isoxazole precursors in acetic acid with sodium acetate as a catalyst. For example, analogous syntheses of isoxazole-carboxylic acids (e.g., 3-formyl-indole derivatives) use reflux conditions (100 mL acetic acid, 3–5 hours) followed by recrystallization from DMF/acetic acid mixtures to isolate crystalline products . Adaptations may include substituting cyclopentanol-based aldehydes and optimizing stoichiometry for cyclization.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and spectra to confirm hydroxylcyclopentyl and isoxazole moieties.

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–260 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.

Reference stability studies on analogous compounds (e.g., 3-methyl-isoxazole derivatives) to validate methods .

Q. What are the critical storage conditions to ensure compound integrity?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under nitrogen atmosphere to prevent oxidation. Avoid exposure to humidity (>30% RH) and high temperatures (>25°C), as hydroxyl groups in similar isoxazole derivatives degrade under these conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., cyclization or hydroxylation). For example, in analogous syntheses, increasing sodium acetate concentration (0.15–0.2 mol) improved yields by 15–20% . Scale-up trials should prioritize controlled cooling rates during crystallization to minimize impurities .

Q. What strategies resolve contradictions in reported solubility data?

- Methodological Answer : Perform systematic solubility profiling:

- Solvent Screening : Test polar (DMSO, water) and non-polar (ethyl acetate, hexane) solvents at 25°C.

- pH-Dependent Solubility : Use buffered solutions (pH 2–12) with UV-Vis quantification.

- Cross-Validation : Compare results with literature data on structurally related compounds (e.g., 6-hydroxy-tetramethylchromane derivatives) to identify trends .

Q. How can the compound’s stability under biological assay conditions be evaluated?

- Methodological Answer : Design accelerated stability studies:

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer : Use in silico tools:

- ADMET Prediction : Software like SwissADME to estimate logP, bioavailability, and CYP450 interactions.

- Molecular Docking : Compare binding affinities with known isoxazole-based enzyme inhibitors (e.g., COX-2 or GABA analogs).

Cross-reference with experimental data on sulfonamide derivatives for validation .

Contradiction Analysis & Troubleshooting

Q. How to address discrepancies in biological activity across studies?

- Methodological Answer :

- Dose-Response Replication : Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., hydroxylated byproducts) that may contribute to variability.

- Reference Controls : Include structurally validated compounds (e.g., isocarboxazid derivatives) as benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.